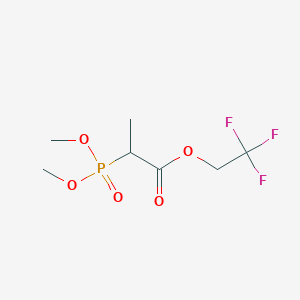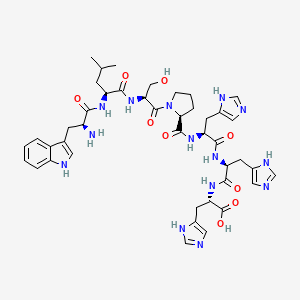![molecular formula C14H19N5O2 B14198534 N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 832102-80-4](/img/structure/B14198534.png)
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Pyrrolidine, ethyl chloroformate
Conditions: Base-catalyzed reaction, typically using triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the nitro group and the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Benzimidazole Core
Reagents: o-phenylenediamine, formic acid
Conditions: Reflux in formic acid
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Controlled temperature to avoid over-nitration
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, Lewis acids
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Benzimidazole derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of its nitro group, pyrrolidine ring, and benzimidazole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
832102-80-4 |
|---|---|
Molekularformel |
C14H19N5O2 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
N-methyl-6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H19N5O2/c1-17(8-9-18-6-2-3-7-18)14-15-12-5-4-11(19(20)21)10-13(12)16-14/h4-5,10H,2-3,6-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
SVQXWEDLLNBSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CCCC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
